molecular formula C17H17NO3 B152377 Cbz-D-Phenylalaninal CAS No. 63219-70-5

Cbz-D-Phenylalaninal

Cat. No.: B152377
CAS No.: 63219-70-5
M. Wt: 283.32 g/mol
InChI Key: HZDPJHOWPIVWMR-MRXNPFEDSA-N
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Description

Cbz-D-Phenylalaninal, also known as N-Carbobenzoxy-D-phenylalaninal, is a chemical compound with the molecular formula C17H17NO3. It is a derivative of D-phenylalanine, an essential amino acid. This compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group and an aldehyde functional group. This compound is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Mechanism of Action

Target of Action

Cbz-D-Phenylalaninal is a derivative of the amino acid D-Phenylalanine . The primary targets of D-Phenylalanine are the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways, including the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Mode of Action

For instance, D-Phenylalanine is known to be a precursor in the synthesis of neurotransmitters norepinephrine and dopamine

Biochemical Pathways

D-Phenylalanine, from which this compound is derived, is involved in several biochemical pathways. It is an essential aromatic amino acid that serves as a precursor for melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These compounds play vital roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation .

Pharmacokinetics

The adme properties of a compound are crucial in determining its bioavailability and overall pharmacological effect . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .

Result of Action

Based on the known effects of d-phenylalanine, it can be inferred that this compound might influence the synthesis of key biochemical compounds, potentially leading to changes in pigmentation, neurotransmission, and hormone regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability, its interaction with targets, and its overall pharmacological effect

Preparation Methods

Synthetic Routes and Reaction Conditions: Cbz-D-Phenylalaninal can be synthesized through several synthetic routes. One common method involves the oxidation of Cbz-D-Phenylalaninol. The reaction typically employs sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, and sodium bromide in dichloromethane and water at temperatures ranging from 0 to 5°C .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Cbz-D-Phenylalaninal undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid using oxidizing agents.

    Reduction: Reduction to Cbz-D-Phenylalaninol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, sodium bromide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

    Oxidation: Cbz-D-Phenylalanine.

    Reduction: Cbz-D-Phenylalaninol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-D-Phenylalaninal has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cbz-D-Phenylalaninol: The reduced form of Cbz-D-Phenylalaninal, lacking the aldehyde group.

    Cbz-D-Phenylalanine: The oxidized form, where the aldehyde group is converted to a carboxylic acid.

    Fmoc-D-Phenylalanine: Another derivative of D-phenylalanine with a different protecting group.

Uniqueness: this compound is unique due to the presence of both the Cbz protecting group and the aldehyde functional group. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPJHOWPIVWMR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444829
Record name Cbz-D-Phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63219-70-5
Record name Cbz-D-Phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the objective compound of step (9) (87.8 g, 0.308 mol), 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (480 mg 3.07 mmol) and sodium bromide (31.7 g, 0.308 mol) in ethyl acetate (900 mL)-toluene (900 mL) were added 6% sodium hypochlorite aqueous solution (PURELOX, 410 mL, 0.34 mol) and a solution of sodium hydrogencarbonate (75 g, 0.89 mol) in water (540 mL) with dropwise over 1.5 hours under ice-cooling, and the mixture was stirred for 1 hour. This reaction mixture was extracted with ethyl acetate and the extract was washed successively with potassium iodide (2.5 g, 15 mmol)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. To the residue were added ethyl acetate (150 mL) and hexane (500 mL), and the mixture was stirred at room temperature ˜0° C. for 5 hours. The resulting crystal crop was collected by filtration, washed with hexane-ethyl acetate (3:1, 300 mL) and dried in vacuo to give 63.28 g (73%) of N-benzyloxycarbonyl-DL-phenylalaninal as white crystals.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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